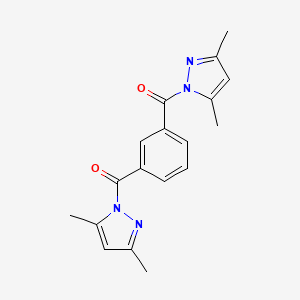
N~1~,N~2~-diisopropylhomoserinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~2~-diisopropylhomoserinamide (DIPHS) is a synthetic compound that has been widely used in scientific research. It is a homoserine derivative that is structurally similar to the neurotransmitter acetylcholine. DIPHS has been used to study the mechanisms of action of acetylcholine and its receptors, as well as to investigate the biochemical and physiological effects of acetylcholine agonists and antagonists.
作用機序
N~1~,N~2~-diisopropylhomoserinamide acts as an agonist for nicotinic acetylcholine receptors. When N~1~,N~2~-diisopropylhomoserinamide binds to these receptors, it causes them to open and allow the influx of ions such as sodium and calcium. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential. N~1~,N~2~-diisopropylhomoserinamide also acts as an antagonist for muscarinic acetylcholine receptors, blocking the binding of acetylcholine and preventing the activation of these receptors.
Biochemical and Physiological Effects:
N~1~,N~2~-diisopropylhomoserinamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of neurotransmitters such as dopamine and serotonin, as well as to enhance synaptic plasticity. N~1~,N~2~-diisopropylhomoserinamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress. In addition, N~1~,N~2~-diisopropylhomoserinamide has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One advantage of using N~1~,N~2~-diisopropylhomoserinamide in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. It also has a well-characterized mechanism of action and has been extensively studied in the scientific literature. However, one limitation of using N~1~,N~2~-diisopropylhomoserinamide is that it is not selective for specific subtypes of acetylcholine receptors, which can make it difficult to interpret the results of experiments. In addition, N~1~,N~2~-diisopropylhomoserinamide has a relatively short half-life and can be rapidly metabolized, which can limit its usefulness in certain experimental settings.
将来の方向性
There are many potential future directions for research on N~1~,N~2~-diisopropylhomoserinamide. One area of interest is the development of more selective agonists and antagonists for specific subtypes of acetylcholine receptors. Another area of interest is the investigation of the effects of N~1~,N~2~-diisopropylhomoserinamide on various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, there is potential for the use of N~1~,N~2~-diisopropylhomoserinamide as a therapeutic agent in the treatment of these and other disorders.
合成法
N~1~,N~2~-diisopropylhomoserinamide can be synthesized by reacting homoserine lactone with isopropylamine in the presence of a catalyst. The resulting product is then purified by column chromatography. The synthesis of N~1~,N~2~-diisopropylhomoserinamide is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
N~1~,N~2~-diisopropylhomoserinamide has been used in a wide range of scientific research applications. It has been used to study the mechanisms of action of acetylcholine receptors, as well as to investigate the effects of acetylcholine agonists and antagonists on various physiological processes. N~1~,N~2~-diisopropylhomoserinamide has also been used in studies of the nervous system, including investigations of synaptic transmission and neural plasticity.
特性
IUPAC Name |
4-hydroxy-N-propan-2-yl-2-(propan-2-ylamino)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)11-9(5-6-13)10(14)12-8(3)4/h7-9,11,13H,5-6H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECTVZDASSTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CCO)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5110380 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![1-{3-[3-(2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}-2-butanol](/img/structure/B6055188.png)
![N-(3-{[3-(dibenzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B6055192.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)


![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B6055231.png)
![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![N'-(2,4-dimethylphenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)urea](/img/structure/B6055246.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![3-{3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B6055284.png)